molecular formula C12H13NO B8655399 2-(Quinolin-6-yl)propan-2-ol

2-(Quinolin-6-yl)propan-2-ol

Cat. No. B8655399
M. Wt: 187.24 g/mol
InChI Key: JIQTZSSWSPDQFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Quinolin-6-yl)propan-2-ol is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Quinolin-6-yl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Quinolin-6-yl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(Quinolin-6-yl)propan-2-ol

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

2-quinolin-6-ylpropan-2-ol

InChI

InChI=1S/C12H13NO/c1-12(2,14)10-5-6-11-9(8-10)4-3-7-13-11/h3-8,14H,1-2H3

InChI Key

JIQTZSSWSPDQFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC2=C(C=C1)N=CC=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To an ice-cold solution of methylmagnesium iodide prepared from magnesium (0.454 g, 18.69 mmol) and methyliodide (1.16 ml, 18.69 mmol) in diethyl ether (15 ml), methyl quinoline-6-carboxylate (0.50 g, 2.67 mmol) in diethyl ether (5 ml) was added and warmed to room temperature. After 12 h, the reaction mixture was cooled to 0° C., quenched with dil. 6N HCl and extracted with ethyl acetate. The organic layer was dried over sodium sulphate and concentrated under reduced pressure and column chromatographed with ethyl acetate: petroleum ether to afford the title compound as a yellow liquid (0.42 g, 84%). 1H-NMR (δ ppm, DMSO-d6, 400 MHz): 8.83 (dd J=4.2, 1.7 Hz, 1H), 8.34 (dd, J=8.2, 1.1 Hz, 1H), 8.00 (d, J=1.9 Hz, 1H), 7.95 (d, J=8.8 Hz, 1H), 7.88 (dd, J=8.9, 2.0 Hz, 1H), 7.50 (q, J=4.1 Hz, 1H), 5.23 (s, 1H), 1.51 (s, 6H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.454 g
Type
reactant
Reaction Step One
Quantity
1.16 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
84%

Synthesis routes and methods II

Procedure details

To an ice-cold solution of methylmagnesium iodide prepared from magnesium (0.454 g, 18.69 mmol) and methyliodide (1.16 ml, 18.69 mmol) in diethyl ether (15 ml), methyl quinoline-6-carboxylate (0.50 g, 2.67 mmol) in diethyl ether (5 ml) was added and warmed to room temperature. After 12 h, the reaction mixture was cooled to 0° C., quenched with dil. 6N HCl and extracted with ethyl acetate. The organic layer was dried over sodium sulphate and concentrated under reduced pressure and column chromatographed with ethyl acetate: petroleum ether to afford the title compound as a yellow liquid brown oil (0.41 g, 84%), 1H-NMR (δ ppm. DMSO-d6, 400 MHz): 8.83 (dd, J=4.2, 1.7 Hz, 1H), 8.34 (dd, J=8.2, 1.1 Hz, 1H), 8.00 (d, J=1.9 Hz, 1H), 7.95 (d, J=8.8 Hz, 1H), 7.88 (dd, J=8.9, 2.0 Hz, 1H), 7.50 (q, J=4.1 Hz, 1H), 5.23 (s, 1H), 1.51 (s, 6H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.454 g
Type
reactant
Reaction Step One
Quantity
1.16 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

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